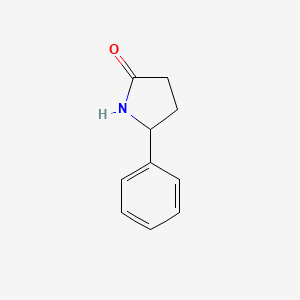

5-Phenylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28857. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVESJBDGOZUZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312863 | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22050-10-8 | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22050-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Phenylpyrrolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 5-Phenylpyrrolidin-2-one, a heterocyclic compound belonging to the γ-lactam class. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This document collates available data on the physicochemical properties, synthesis, and spectroscopic characterization of this compound, along with detailed experimental protocols relevant to its study.

Core Chemical and Physical Properties

This compound (C₁₀H₁₁NO) is a derivative of 2-pyrrolidinone with a phenyl substituent at the 5-position.[4] While specific experimental data for the racemic compound is limited in publicly available literature, properties can be predicted or inferred from its enantiomers and related isomers.[5][6] The presence of the phenyl group is expected to decrease aqueous solubility compared to the parent 2-pyrrolidinone scaffold.[7]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [4][5][6] |

| Molecular Weight | 161.20 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Boiling Point | 362.3 ± 31.0 °C (Predicted) | [5][6] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 15.88 ± 0.40 (Predicted) | [5][6] |

| CAS Number | 22050-10-8 (unspecified stereochemistry) | [4] |

Note: Much of the available quantitative data for the physical properties of this compound is based on computational predictions.

Synthesis Pathway

While numerous methods exist for synthesizing substituted pyrrolidinones, a general and effective synthesis for 5-mono- and di-substituted 2-pyrrolidinones, including those with aryl substituents, involves the oxidative cyclization of acyclic hydroxyurethane precursors. This method is noted for its flexibility and applicability to a range of derivatives.[8]

Caption: General synthesis workflow for 5-substituted-2-pyrrolidinones.

Spectroscopic and Physical Characterization

Proper characterization is essential to confirm the identity and purity of a synthesized compound. This involves a logical workflow of spectroscopic and physical analyses.

Caption: Logical workflow for the characterization of this compound.

Table 2: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of ~7.2-7.4 ppm. - Methine Proton (C5-H): A multiplet adjacent to the phenyl group. - Methylene Protons (C3-H₂, C4-H₂): Complex multiplets in the aliphatic region (~1.8-2.8 ppm). - Amide Proton (N-H): A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal downfield, typically >170 ppm. - Aromatic Carbons: Multiple signals in the ~125-145 ppm range. - Methine Carbon (C5): Signal for the carbon attached to the phenyl group. - Methylene Carbons (C3, C4): Signals in the aliphatic region. |

| IR | - N-H Stretch: A broad absorption band around 3200 cm⁻¹. - C-H Stretch (Aromatic): Absorptions typically just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Absorptions typically just below 3000 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight.[9][10] - Key Fragments: Fragmentation patterns would likely involve the loss of parts of the pyrrolidinone ring or the phenyl group. A common fragment for phenyl-containing compounds is at m/z = 104 or 106.[9][11] |

Note: The expected features are based on general principles of spectroscopy and data from structurally related compounds.[9][10][12]

Biological Activity and Therapeutic Potential

The pyrrolidinone ring is a core component of many compounds with established biological activities.[1] Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents.[2][13][14] Specifically, the stereochemistry at the C5 position can significantly influence receptor binding affinity and metabolic stability, making chiral compounds like (R)-5-phenylpyrrolidin-2-one valuable synthons in drug design, particularly for creating peptidomimetics.[3][5]

While specific biological data for this compound is not extensively documented, its structural class suggests it is a promising candidate for screening in various therapeutic areas. A typical drug discovery workflow would involve a series of assays to determine its biological profile.

Caption: High-level workflow for biological screening of pyrrolidinone derivatives.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. Instrument-specific parameters may require optimization.

5.1 Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

-

Capillary Loading: Take a capillary tube sealed at one end. Push the open end into the powdered sample until a small amount of compound (1-2 mm height) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

-

Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the sample slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.

5.2 Solubility Determination

-

Sample Preparation: In a small test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol) in small portions.

-

Observation: After each addition, shake the test tube vigorously for at least 60 seconds. Observe closely to determine if the solid dissolves completely.

-

Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent tested. Solubility in acidic or basic solutions can provide information about the compound's functional groups.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

5.4 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.5 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a volatile organic solvent compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Injection: Introduce the sample solution into the mass spectrometer, either via direct infusion or through a chromatographic system like LC-MS.

-

Ionization and Analysis: The sample is ionized (e.g., by ESI), and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the compound's molecular weight and aspects of its structure.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. (R)-5-Phenylpyrrolidin-2-one () for sale [vulcanchem.com]

- 6. (5R)-5-phenyl-2-Pyrrolidinone | 313352-62-4 [chemicalbook.com]

- 7. 2-Pyrrolidinone CAS#: 616-45-5 [m.chemicalbook.com]

- 8. An Efficient and General Synthesis of 5-Substituted Pyrrolidinones [combichemistry.com]

- 9. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Phenyl-2-pyrrolidinone(1198-97-6) MS spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on 5-Phenylpyrrolidin-2-one: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 5-Phenylpyrrolidin-2-one. The information compiled within this document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a lactam derivative featuring a pyrrolidinone ring substituted with a phenyl group at the 5-position. This chiral center is a key feature of its structure.

IUPAC Name: this compound

| Identifier | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 22050-10-8 |

| Canonical SMILES | C1CC(=O)NC1C2=CC=CC=C2 |

| InChI | InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |

Synthesis of Phenylpyrrolidinone Derivatives

The synthesis of phenylpyrrolidinone scaffolds is a crucial aspect of developing novel therapeutic agents. Various synthetic routes have been explored, often involving multi-step reactions from commercially available precursors. A common strategy involves the modification of a pre-existing pyrrolidinone core.

Experimental Protocol: Synthesis of a 4-Phenylpyrrolidin-2-one Analog via Aza-Baeyer-Villiger Rearrangement

This protocol, adapted from a procedure in Organic Syntheses, details the synthesis of 4-phenylpyrrolidin-2-one, a structural isomer of the topic compound, which illustrates a common synthetic strategy for this class of molecules.[1]

Materials:

-

3-Phenylcyclobutanone

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Equipment:

-

500 mL round-bottomed flask

-

Magnetic stirrer

-

Heating mantle

-

Addition funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottomed flask, suspend 3-phenylcyclobutanone (1.00 equiv) in N,N-dimethylformamide (DMF).[1]

-

Add O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv) to the suspension.[1]

-

Heat the mixture to an internal temperature of 25 °C while stirring.[1]

-

Continue stirring the reaction mixture for 24 hours at 25 °C.[1]

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and methanol) to yield the pure 4-phenylpyrrolidin-2-one.[1]

A representative workflow for the synthesis of a phenylpyrrolidinone derivative is depicted below.

References

A Technical Deep Dive into the Enantiomers of 5-Phenylpyrrolidin-2-one: (R) vs. (S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Among these, 5-phenylpyrrolidin-2-one stands out as a chiral molecule with the potential for stereospecific interactions with biological targets. The spatial arrangement of the phenyl group at the C5 position gives rise to two enantiomers: (R)-5-Phenylpyrrolidin-2-one and (S)-5-Phenylpyrrolidin-2-one. Understanding the distinct physicochemical and pharmacological properties of these enantiomers is paramount for the development of selective and efficacious therapeutics. This technical guide provides an in-depth comparison of these two molecules, summarizing available data on their synthesis, separation, and biological activities, and offering detailed experimental protocols for their study.

Physicochemical Properties

The chirality of this compound dictates its interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between enantiomers.

| Property | (R)-5-Phenylpyrrolidin-2-one | (S)-5-Phenylpyrrolidin-2-one |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol | 161.20 g/mol |

| Chirality | R-enantiomer | S-enantiomer |

| Predicted Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Note: The direction of optical rotation is not always directly predictable from the (R/S) designation and must be determined experimentally. |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While a specific, detailed protocol for the asymmetric synthesis of (R)- and (S)-5-phenylpyrrolidin-2-one is not extensively documented in publicly available literature, general strategies for the synthesis of chiral pyrrolidinones can be adapted. One common approach involves the asymmetric reduction of a suitable precursor.

Conceptual Experimental Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of this compound enantiomers.

Chiral Resolution of Racemic this compound

A more common and often practical approach is the synthesis of a racemic mixture of this compound followed by separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.[3][4][5]

Experimental Protocol: Chiral HPLC Separation

-

Objective: To separate the (R) and (S) enantiomers of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating a wide range of chiral compounds.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point would be a 90:10 (v/v) mixture of hexane and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.

-

Optimize the mobile phase composition to maximize the resolution between the two peaks.

-

-

Data Analysis: The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.

Logical Diagram for Chiral Resolution:

Caption: Workflow for the separation of this compound enantiomers via chiral HPLC.

Comparative Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with chiral biological macromolecules such as receptors and enzymes.[2] While direct comparative studies on the (R) and (S) enantiomers of this compound are scarce in the literature, research on related pyrrolidinone derivatives provides a strong rationale for expecting stereospecific effects. The pyrrolidinone scaffold is known to exhibit a range of biological activities, including anticonvulsant, neuroprotective, and cytotoxic effects.[1][7][8][9][10][11][12][13]

Anticonvulsant Activity

Many pyrrolidinone derivatives have been investigated for their anticonvulsant properties.[1][8] It is plausible that one enantiomer of this compound may exhibit greater potency or a different mechanism of action compared to the other in preclinical models of epilepsy, such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) induced seizure model.

Neuroprotective Effects

The neuroprotective potential of pyrrolidinone derivatives has been a subject of interest, particularly in the context of ischemic stroke and neurodegenerative diseases.[10][12] A comparative study of the enantiomers in in vitro models of neuronal injury, such as glutamate-induced excitotoxicity, could reveal stereospecific neuroprotective capabilities.

Cytotoxicity

The cytotoxic effects of various pyrrolidinone derivatives against cancer cell lines have been reported.[9] A comparative analysis of the (R) and (S) enantiomers of this compound using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines would be crucial to determine if one enantiomer possesses greater anti-proliferative activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To compare the cytotoxic effects of (R)- and (S)-5-Phenylpyrrolidin-2-one on a selected cancer cell line (e.g., HeLa, MCF-7).

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

(R)- and (S)-5-Phenylpyrrolidin-2-one stock solutions in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of each enantiomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.

-

Signaling Pathways

The precise signaling pathways modulated by the enantiomers of this compound have not been elucidated. However, based on the activities of related compounds, potential targets could include voltage-gated ion channels, neurotransmitter receptors, or enzymes involved in cell proliferation and survival. Further research, including target-based screening and molecular docking studies, is necessary to identify the specific molecular targets and signaling cascades affected by each enantiomer.

Illustrative Signaling Pathway Diagram (Hypothetical):

Caption: A hypothetical diagram illustrating how the enantiomers of this compound might interact with different molecular targets to elicit distinct biological responses.

Conclusion and Future Directions

While the existing body of research highlights the therapeutic potential of the pyrrolidinone scaffold, a comprehensive understanding of the individual contributions of the (R) and (S) enantiomers of this compound is currently lacking. The data presented in this guide underscores the critical need for direct, comparative studies to elucidate their distinct pharmacological profiles. Future research should focus on:

-

Development of robust and scalable enantioselective synthetic routes.

-

Head-to-head comparisons of the enantiomers in a battery of in vitro and in vivo pharmacological assays.

-

Identification of the specific molecular targets and signaling pathways for each enantiomer.

-

Pharmacokinetic and toxicological profiling of the individual enantiomers.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound and will guide the rational design of next-generation, stereochemically pure pyrrolidinone-based drugs.

References

- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. sfera.unife.it [sfera.unife.it]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectroscopic data of 5-Phenylpyrrolidin-2-one (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for 5-Phenylpyrrolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.40 - 7.20 | m | 5H | - | Ar-H |

| 6.50 | br s | 1H | - | N-H |

| 4.75 | t | 1H | 7.5 | H-5 |

| 2.60 - 2.40 | m | 2H | - | H-3 |

| 2.35 - 2.15 | m | 1H | - | H-4a |

| 2.05 - 1.90 | m | 1H | - | H-4b |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C=O (C-2) |

| 142.0 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 127.8 | Ar-CH |

| 125.5 | Ar-CH |

| 58.0 | C-5 |

| 35.0 | C-3 |

| 31.0 | C-4 |

Solvent: CDCl₃, Proton decoupled.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3220 | Strong, Broad | N-H Stretch |

| 3060, 3030 | Medium | Ar-H Stretch |

| 2950, 2870 | Medium | C-H Stretch (aliphatic) |

| 1685 | Strong | C=O Stretch (amide) |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch (aromatic) |

| 750, 700 | Strong | Ar-H Bend (monosubstituted) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 104 | 85 | [M - C₂H₃NO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) was added as an internal standard. The sample was gently agitated to ensure complete dissolution and homogeneity.[1]

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition : The proton NMR spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of finely ground this compound was intimately mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

-

Instrumentation : The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the solid this compound sample was introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source was used.

-

Ionization and Analysis : The sample was vaporized by heating the probe, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

The Discovery and Synthetic History of 5-Phenylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpyrrolidin-2-one, a gamma-lactam bearing a phenyl group at the 5-position, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, chiral scaffold provides a valuable framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis. We present a compilation of quantitative data, detailed experimental protocols for key synthetic methods, and visualizations of reaction pathways to serve as a resource for researchers in the field.

Historical Context and Discovery

The precise first synthesis of this compound is not readily apparent in a singular landmark publication. However, the chemical literature of the mid-20th century indicates a growing interest in the synthesis and properties of phenyl-substituted lactams. For instance, a 1966 study by Pagliarini and colleagues detailed the synthesis of 3-phenylpyrrolidin-2-one and new methods for related aminopyrrolidinones, highlighting the exploration of this class of compounds.

A significant development in the broader context of synthesizing 5-substituted pyrrolidinones came in 1981. R. D. Miller and P. Goelitz of IBM Research Laboratory published a paper describing a general and efficient synthesis for these compounds, noting the previous lack of such a versatile method, particularly for those with aryl substituents. Their work on the oxidative cyclization of acyclic hydroxyurethane precursors represented a notable advancement in accessing this structural motif.

The primary and most logical synthetic route to this compound is the intramolecular cyclization of 4-amino-4-phenylbutanoic acid. This precursor contains the necessary carbon skeleton and functional groups, requiring the formation of an amide bond to yield the five-membered lactam ring.

Key Synthetic Methodologies

Several modern synthetic strategies have been developed to produce this compound and its derivatives. These methods offer various advantages in terms of yield, stereocontrol, and substrate scope. Below are detailed protocols for some of the most relevant approaches.

Synthesis from Donor-Acceptor Cyclopropanes and Anilines (2022)

A recent and efficient one-pot method involves the reaction of a donor-acceptor cyclopropane with an aniline, followed by cyclization.

Experimental Protocol:

To a solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1 equivalent) and aniline (1.1 equivalents) in 1,2-dichloroethane (DCE), a catalytic amount of a Lewis acid (e.g., Ni(ClO₄)₂·6H₂O) is added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed (monitored by TLC). Acetic acid is then added, followed by toluene, and the mixture is refluxed to facilitate lactamization. An aqueous solution of sodium hydroxide is subsequently added to saponify the ester group, and the reaction is heated. After an acidic workup and extraction with an organic solvent, the crude product is purified by column chromatography to yield this compound.

Reductive Amination and Cyclization of a Keto Acid (Conceptual)

A plausible and efficient route involves the reductive amination of a keto acid precursor, followed by spontaneous or acid-catalyzed cyclization.

Experimental Protocol:

4-Oxo-4-phenylbutanoic acid is dissolved in a suitable solvent such as methanol. An ammonium salt (e.g., ammonium acetate) or a primary amine is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature. The cyanoborohydride selectively reduces the intermediate imine to an amine. Upon acidification or heating, the resulting 4-amino-4-phenylbutanoic acid undergoes intramolecular cyclization to form this compound. The product is then isolated and purified.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative modern synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 112-114 °C (for a 1,5-diaryl derivative) |

Note: The melting point can vary depending on the specific derivative and purity.

Table 2: Spectroscopic Data for a Representative 1,5-Diaryl-5-phenylpyrrolidin-2-one Derivative

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 600 MHz) | δ 7.44 (d, J = 7.9 Hz, 2H, Ph), 7.27–7.25 (m, 2H, Ph), 7.08–7.06 (m, 1H, Ph), 5.17 (dd, J = 7.2, 4.2 Hz, 1H, CH), 2.80–2.74 (m, 1H, CH₂), 2.64–2.56 (m, 2H, CH₂), 2.03–1.97 (m, 1H, CH₂) |

| ¹³C NMR (CDCl₃, 150 MHz) | δ 175.2 (CO), 143.7 (C), 143.6 (C), 142.4 (C), 135.4 (C), 130.7 (CH), 128.5 (CH), 125.8 (CH), 124.5 (2 x CH), 123.6 (CH), 120.7 (2 x CH), 62.8 (C(5)H), 31.0 (C(3)H₂), 28.8 (C(4)H₂) |

| IR (KBr, cm⁻¹) | 1708, 1592, 1510, 1496, 1335, 1323, 1296, 1286, 1219, 1194, 1112, 848 |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₁₆H₁₄N₂O₃⁺: 317.0687; found: 317.0687 |

Data is for a representative derivative and may not correspond exactly to the unsubstituted this compound.

Logical Relationships in Synthesis

The synthesis of this compound is fundamentally linked to the chemistry of its acyclic precursor, 4-amino-4-phenylbutanoic acid. The relationship is a classic example of an intramolecular condensation reaction.

Conclusion

While the exact moment of the first synthesis of this compound remains to be definitively pinpointed in the historical record, the evolution of synthetic methodologies for γ-lactams throughout the 20th century provides a clear context for its eventual preparation. Modern synthetic chemistry has delivered a variety of efficient and elegant routes to this important scaffold. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to synthesize, modify, and utilize this compound and its derivatives in the pursuit of novel chemical entities with potential therapeutic applications. The versatility of this compound ensures its continued relevance in the field of drug discovery.

5-Phenylpyrrolidin-2-one: An In-Depth Technical Guide on its Relation to γ-aminobutyric acid (GABA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Phenylpyrrolidin-2-one, a small molecule with structural similarities to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). While direct quantitative data on the interaction of this compound with GABA receptors is not extensively available in the public domain, this document consolidates information on its synthesis, the known CNS activities of structurally related phenylpyrrolidinone derivatives, and the established methodologies for investigating interactions with the GABAergic system. This guide is intended to serve as a foundational resource for researchers exploring the potential neuropharmacological properties of this compound and its analogues.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds.[1] Its structural resemblance to the endogenous neurotransmitter GABA has prompted the investigation of pyrrolidinone derivatives for a range of CNS activities, including anticonvulsant, nootropic, and anxiolytic effects.[2][3] this compound, with its phenyl substitution, represents a key analogue in this class. Understanding its potential interaction with the GABAergic system is crucial for elucidating its mechanism of action and therapeutic potential.

Gamma-aminobutyric acid (GABA) mediates its inhibitory effects primarily through two classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4] GABA-A receptors are ligand-gated chloride ion channels, and their activation leads to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[5] This makes them a critical target for a wide array of therapeutic agents.[6]

This guide will detail the synthesis of phenylpyrrolidinones, present available data on the biological activities of related compounds, and provide in-depth experimental protocols for assessing the interaction of compounds like this compound with the GABAergic system.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 22050-10-8 |

| Appearance | White crystalline powder (predicted) |

| Boiling Point | 362.3 ± 31.0 °C (Predicted) |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) |

| pKa | 15.88 ± 0.40 (Predicted) |

Synthesis of Phenylpyrrolidinone Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a common and well-documented method for the synthesis of its isomer, 4-phenyl-2-pyrrolidinone, is the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone.[7] A general procedure for the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes has also been described.[8]

Representative Synthetic Protocol: Aza-Baeyer-Villiger Rearrangement for 4-Phenylpyrrolidin-2-one [7]

This protocol is adapted from a procedure for the synthesis of 4-phenylpyrrolidin-2-one and serves as a representative example of phenylpyrrolidinone synthesis.

Materials:

-

3-Phenylcyclobutanone

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Equipment:

-

500 mL round-bottomed flask

-

Magnetic stirrer with heating plate

-

Addition funnel

-

Standard glassware for extraction and chromatography

Procedure:

-

In a 500 mL round-bottomed flask, suspend 3-Phenylcyclobutanone (1.00 equiv) and O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv) in N,N-dimethylformamide (DMF).

-

Stir the suspension and heat to an internal temperature of 25 °C.

-

Continue stirring the reaction mixture for 24 hours at 25 °C.

-

After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactam product.

Relation to γ-aminobutyric acid (GABA)

The structural analogy between the pyrrolidinone core and GABA suggests that compounds like this compound may interact with components of the GABAergic system. While direct binding data for this compound is scarce, the known anticonvulsant and nootropic activities of related phenylpyrrolidinone derivatives point towards a potential modulation of GABAergic neurotransmission.[2][9]

GABAergic Signaling Pathway

GABA-A receptors are pentameric ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5] The binding of GABA to its receptor triggers a conformational change that opens the channel, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[5]

Quantitative Data on Related Compounds

| Compound Class/Derivative | Biological Activity | Quantitative Data (ED₅₀) | Reference |

| 2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide Derivatives | Anticonvulsant (Maximal Electroshock Seizure Test) | 2,6-dimethylanilide: 88.2 mg/kg (i.p.) | [9] |

| 2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide Derivatives | Anticonvulsant (Subcutaneous Pentylenetetrazole Test) | 2,6-dimethylanilide: 65.7 mg/kg (i.p.) | [9] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Nootropic (Passive Avoidance Test) | Increased latency in a dose-dependent manner | [10][11] |

Experimental Protocols

The following protocols are representative methodologies for investigating the interaction of a test compound, such as this compound, with the GABAergic system.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[12]

Materials:

-

Rat brain cortex tissue

-

[³H]Muscimol (Radioligand)

-

GABA or Bicuculline Methiodide (for non-specific binding)

-

Test compound (e.g., this compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

Equipment:

-

Homogenizer

-

Refrigerated centrifuge

-

Incubation bath

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

-

Binding Assay:

-

Total Binding: Incubate brain membranes with [³H]Muscimol (e.g., 2-5 nM).

-

Non-specific Binding: Incubate brain membranes with [³H]Muscimol and a high concentration of unlabeled GABA or bicuculline methiodide (e.g., 100 µM).

-

Competition Binding: Incubate brain membranes with [³H]Muscimol and varying concentrations of the test compound.

-

-

Incubate all tubes at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition binding data using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-Activated Currents

This protocol describes the whole-cell patch-clamp technique to measure GABA-activated currents in cultured neurons or brain slices.

Materials:

-

Cultured hippocampal neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution containing a high chloride concentration

-

GABA

-

Test compound (e.g., this compound)

-

Patch pipettes

Equipment:

-

Inverted microscope with DIC optics

-

Micromanipulators

-

Patch-clamp amplifier

-

Data acquisition system

-

Perfusion system

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Patching: Using a micromanipulator, approach a neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Recording: Clamp the neuron at a holding potential of -60 mV. Apply GABA via the perfusion system to elicit an inward chloride current.

-

Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-activated current. The compound can be tested for direct agonist effects (applied alone) or modulatory effects (co-applied with GABA).

-

Data Analysis: Measure the amplitude and kinetics of the GABA-activated currents in the absence and presence of the test compound. Construct dose-response curves to determine the EC₅₀ (for agonists) or the potentiation/inhibition of the GABA response.

Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural similarity to GABA and the known CNS activities of its chemical relatives. While direct evidence of its interaction with GABA receptors is currently limited, this technical guide provides the necessary background and detailed experimental protocols to facilitate such investigations. The methodologies for radioligand binding assays and electrophysiological recordings outlined herein are standard approaches to characterize the affinity and functional effects of compounds on the GABAergic system. Further research is warranted to elucidate the precise mechanism of action of this compound and to determine its potential as a modulator of GABAergic signaling for the development of novel therapeutics for neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents [patents.google.com]

- 4. GABAergic interneurons in the neocortex: From cellular properties to circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha5GABAA receptors regulate the intrinsic excitability of mouse hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Phenylpyrrolidin-2-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the in silico prediction of the bioactivity of a specific derivative, 5-Phenylpyrrolidin-2-one. We will outline a comprehensive computational workflow, from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document provides detailed methodologies for these computational experiments and discusses potential biological targets and signaling pathways. All quantitative data from related studies are summarized for comparative analysis, and key workflows and pathways are visualized to facilitate understanding.

Introduction to this compound and the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the design of bioactive molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the pyrrolidinone core allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug discovery. This compound, the subject of this guide, incorporates a phenyl group at the 5-position, a modification that can significantly influence its interaction with biological targets. In silico methodologies provide a rapid and cost-effective approach to hypothesizing and evaluating the potential bioactivities of such compounds before undertaking extensive laboratory synthesis and testing.[3]

A Framework for In Silico Bioactivity Prediction

A systematic in silico evaluation of a novel compound like this compound involves a multi-step computational workflow. This process begins with identifying potential biological targets and culminates in the prediction of the compound's pharmacokinetic and toxicological profile.

Target Identification for this compound

The initial step in predicting bioactivity is to identify potential protein targets. This can be achieved through several computational approaches.

-

Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, tools like SwissTargetPrediction can be used.[4] By comparing the structure of this compound to databases of known bioactive compounds, a list of probable targets can be generated.

-

Reverse Docking: This method involves docking the molecule of interest against a large library of protein structures to identify which proteins it is most likely to bind to.

Based on the activities of known pyrrolidinone derivatives, potential targets for this compound could include:

-

Protoporphyrinogen Oxidase (PPO): N-phenyl pyrrolidin-2-ones have been identified as inhibitors of PPO, a key enzyme in heme and chlorophyll biosynthesis.[5][6][7]

-

Cancer-Related Proteins: Pyrrolidinone derivatives have shown potential as anticancer agents by targeting proteins such as Janus kinases (JAK2, JAK3), phosphodiesterases (PDE4A, PDE4B, PDE10A), mitogen-activated protein kinase 14 (MAPK14), and the epidermal growth factor receptor (EGFR).[8][9]

-

Serotonin Receptors (5-HT3): Certain pyrrolidone-based structures have been shown to be potent ligands for the 5-HT3 receptor, suggesting potential applications in managing nausea and vomiting, particularly chemotherapy-induced.[10][11][12]

Molecular Docking Studies

Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of this compound to the active site of the protein.

Molecular Docking Protocol

-

Preparation of Receptor and Ligand:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

-

The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking. The program samples different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.[13][14]

-

Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score, which represents the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Predicted Binding Affinities of Related Compounds

To provide a reference for potential docking scores of this compound, the following table summarizes binding energy data for other PPO inhibitors.

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Reference |

| Novel 4-halo-2-pentenamides | PPO | -4.7 to -3.1 | [15] |

| Known PPO Inhibitors | PPO | -8.8 to -5.3 | [15] |

| Protoporphyrinogen IX (substrate) | PPO | -10.6 | [15] |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16][17] A QSAR model could be developed for a series of this compound analogs to predict their activity and guide the synthesis of more potent compounds.

QSAR Modeling Protocol

-

Data Set Preparation: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

-

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[3]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Potential Signaling Pathway Interruption

Given the potential of pyrrolidinone derivatives to target cancer-related proteins like EGFR, a plausible mechanism of action for this compound could be the inhibition of the EGFR signaling pathway, which is crucial for cell growth and proliferation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in the early stages of drug discovery to identify potential liabilities.[1][18][19][20] Various in silico models and tools, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure.

Key ADMET Parameters for Prediction

| Parameter | Description | Importance |

| Absorption | ||

| Caco-2 Permeability | Predicts intestinal absorption. | Indicates oral bioavailability. |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | Crucial for orally administered drugs. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the brain. | Important for CNS targets; undesirable for others. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to plasma proteins. | Affects the free drug concentration available for action. |

| Metabolism | ||

| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes. | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | The rate at which a drug is removed from the body. | Influences dosing frequency. |

| Toxicity | ||

| AMES Toxicity | Predicts mutagenicity. | A key indicator of carcinogenic potential. |

| hERG Inhibition | Predicts inhibition of a key cardiac potassium channel. | Risk of cardiotoxicity. |

Experimental Validation

The predictions generated from in silico models must be validated through experimental assays.[2][21][22]

Experimental Validation Workflow

Example Experimental Protocols

-

Enzyme Inhibition Assay (for PPO):

-

The activity of the PPO enzyme is measured by monitoring the fluorescence of its product, protoporphyrin IX.[7]

-

The enzyme is incubated with varying concentrations of this compound.

-

The reaction rate is measured, and the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is calculated.

-

-

Cell Viability Assay (for Anticancer Activity):

-

Cancer cell lines (e.g., A549 lung cancer cells) are cultured in the presence of varying concentrations of this compound.[23]

-

After an incubation period, a reagent such as MTT is added, which is converted by viable cells into a colored formazan product.

-

The absorbance is measured to determine the percentage of viable cells, and the IC50 value is calculated.

-

Anticancer Activity of Related Pyrrolidinone Derivatives

The following table presents the in vitro anticancer activity of some pyrrolidinone derivatives against the A549 human lung cancer cell line, providing a benchmark for potential experimental results for this compound.

| Compound | Cell Viability (%) at a Given Concentration | Reference |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 1,3,4-oxadiazolethione | 28.0 | [23] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 4-aminotriazolethione | 29.6 | [23] |

Conclusion

The in silico prediction of the bioactivity of this compound offers a powerful, hypothesis-driven approach to guide its potential development as a therapeutic agent. By leveraging computational tools for target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently prioritize this compound for further investigation. The methodologies and comparative data presented in this guide provide a comprehensive framework for such a computational study. However, it is crucial to remember that in silico predictions are models of reality and must be substantiated by rigorous experimental validation to confirm the hypothesized biological activities.

References

- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. mdpi.com [mdpi.com]

- 5. Computational and Experimental Insights into the Mechanism of Substrate Recognition and Feedback Inhibition of Protoporphyrinogen Oxidase | PLOS One [journals.plos.org]

- 6. Computational Discovery of Potent and Bioselective Protoporphyrinogen IX Oxidase Inhibitor via Fragment Deconstruction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In silico cancer potential of 2-pyrrolidinones from marine origin | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure. Effects of the quaternization of the basic nitrogen on the interaction with 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 13. Molecular Docking - An easy protocol [protocols.io]

- 14. m.youtube.com [m.youtube.com]

- 15. scielo.br [scielo.br]

- 16. neovarsity.org [neovarsity.org]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 19. researchers.kean.edu [researchers.kean.edu]

- 20. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Potential Pharmacological Profile of 5-Phenylpyrrolidin-2-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpyrrolidin-2-one is a small molecule featuring a core γ-lactam ring with a phenyl substituent at the 5-position. While direct and extensive pharmacological data on this specific compound is limited in publicly available literature, its structural motif is a key pharmacophore in a wide range of biologically active molecules. This technical guide consolidates the available information on the synthesis of related compounds, the structure-activity relationships (SAR) within the broader class of phenylpyrrolidinones, and provides a predicted pharmacological profile for this compound based on in silico modeling and data from its closest analogs. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and to guide future experimental investigations.

Introduction

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a phenyl group can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Phenylpyrrolidinone derivatives have been explored for a variety of central nervous system (CNS) applications, including as anticonvulsant, nootropic, and neuroprotective agents, as well as for their potential in oncology and infectious diseases.

This guide focuses on the potential pharmacological profile of the parent compound, this compound. Due to the scarcity of direct experimental data, this profile is largely inferred from the known activities of its structural isomers (e.g., 4-phenylpyrrolidin-2-one) and other 5-substituted pyrrolidin-2-one derivatives.

Synthesis and Characterization

Representative Synthetic Protocol: One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones

This protocol describes a general one-pot method for synthesizing N-aryl and N-benzyl-substituted γ-lactams from donor-acceptor cyclopropanes and anilines/benzylamines.[2]

Experimental Protocol:

-

To a 0.2 M solution of an aniline or benzylamine (1.0–1.2 equivalents) in 1,2-dichloroethane (DCE) in the presence of 4 Å molecular sieves, add Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) or Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.2 equivalents) under an argon atmosphere.

-

Add the corresponding dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equivalent).

-

Stir the resulting mixture at room temperature for 1–3 hours.

-

Dilute the reaction mixture with dichloromethane (DCM) and filter through a short pad of silica gel, eluting with ethyl acetate (EtOAc).

-

Concentrate the filtrate under vacuum.

-

Dissolve the residue in toluene (to a concentration of 0.13 M).

-

Add acetic acid (2.0 equivalents) and stir the reaction mixture under reflux for 7 hours.

-

After cooling, concentrate the mixture and purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted pyrrolidin-2-one.

Characterization:

The structure of the synthesized compounds is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1,5-disubstituted pyrrolidin-2-ones.

Potential Pharmacological Activity

Based on the structure-activity relationships of related phenylpyrrolidinone derivatives, this compound is hypothesized to possess activity within the central nervous system.

Structure-Activity Relationship (SAR) Insights

-

Position of the Phenyl Group: The position of the phenyl substituent on the pyrrolidinone ring is critical for biological activity. For instance, 4-phenylpyrrolidinone derivatives have shown potent anticonvulsant and nootropic effects.[3] The activity of 5-phenyl analogs is less documented but is expected to differ significantly due to the change in the molecule's three-dimensional shape and polarity.

-

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can modulate activity. For many classes of CNS-active compounds, lipophilicity and the ability to form hydrogen bonds are key determinants of target engagement and blood-brain barrier penetration.

-

Stereochemistry: The carbon at the 5-position is a chiral center. It is highly probable that the pharmacological activity of this compound is stereospecific, with one enantiomer being significantly more active than the other.

Hypothesized Mechanism of Action

Given the known targets of other pyrrolidinone derivatives, potential mechanisms of action for this compound could involve modulation of:

-

Ion Channels: Voltage-gated sodium and calcium channels are common targets for anticonvulsant drugs.[4]

-

Neurotransmitter Receptors: Affinity for serotonin (5-HT) or other neurotransmitter receptors cannot be ruled out, as seen with some phenylpiperazine pyrrolidin-2-one derivatives.

-

Enzymes: Inhibition of enzymes such as α-glucosidase has been reported for some pyrrolidinone derivatives, suggesting potential in metabolic disorders.[5]

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized interaction of this compound with neuronal signaling pathways.

Predicted Pharmacokinetics (ADMET) Profile

In the absence of experimental data, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were predicted using in silico models. These predictions provide a preliminary assessment of the compound's drug-like properties.

| Parameter | Predicted Value/Classification | Method/Software |

| Absorption | ||

| Human Intestinal Absorption | High | pkCSM |

| Caco-2 Permeability (logPapp) | Moderate | SwissADME |

| Distribution | ||

| BBB Permeability | Yes | SwissADME |

| CNS Permeability | -1.8 to -2.5 (logPS) | pkCSM |

| Plasma Protein Binding | Moderate | In silico prediction |

| Metabolism | ||

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| Excretion | ||

| Total Clearance | Low | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | ProTox-II |

| hERG I Inhibition | No | pkCSM |

| Hepatotoxicity | Low risk | ProTox-II |

| Oral Rat Acute Toxicity (LD50) | Class 4 (300-2000 mg/kg) | ProTox-II |

Disclaimer: These are in silico predictions and require experimental validation.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential CNS activities of this compound, based on methods used for analogous compounds.

In Vitro Assay: Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a test compound to a specific receptor, for example, the serotonin 5-HT₁A receptor.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁A receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assay: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Experimental Protocol:

-

Animals: Use adult male mice (e.g., CD-1 strain).

-

Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

-

Acclimatization: Allow a set period (e.g., 30-60 minutes) for drug absorption.

-

Induction of Seizure: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀).

Experimental Workflow Diagram

Caption: Workflow for the in vivo Maximal Electroshock (MES) test.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological profile of this compound is currently lacking, the analysis of its structural analogs and in silico predictions suggest that it is a promising scaffold for CNS drug discovery. The predicted favorable ADMET properties, including good oral bioavailability and blood-brain barrier penetration, warrant further investigation.

Future research should focus on:

-

Efficient Synthesis: Development and optimization of a stereoselective synthesis for the (R)- and (S)-enantiomers of this compound.

-

In Vitro Profiling: Comprehensive screening against a panel of CNS-relevant receptors and ion channels to identify primary biological targets.

-

In Vivo Evaluation: Systematic in vivo studies in relevant animal models of neurological disorders, such as epilepsy, cognitive impairment, and anxiety, to determine its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Experimental validation of the predicted ADMET profile to assess its drug-like properties and safety.

This technical guide provides a starting point for the exploration of this compound as a potential therapeutic agent. The combination of targeted synthesis, rigorous biological evaluation, and detailed mechanistic studies will be crucial in elucidating its true pharmacological profile and potential clinical utility.

References

- 1. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Phenylpyrrolidin-2-one Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals